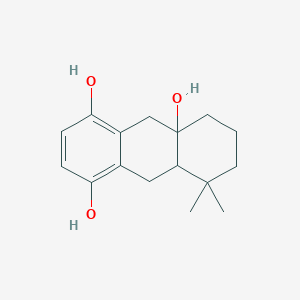

5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol

Description

Properties

CAS No. |

63025-44-5 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

5,5-dimethyl-6,7,8,9,10,10a-hexahydroanthracene-1,4,8a-triol |

InChI |

InChI=1S/C16H22O3/c1-15(2)6-3-7-16(19)9-11-10(8-14(15)16)12(17)4-5-13(11)18/h4-5,14,17-19H,3,6-9H2,1-2H3 |

InChI Key |

STRGITGQLGORKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2(C1CC3=C(C=CC(=C3C2)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol

Overview

The preparation of this compound involves multi-step synthetic routes starting from substituted naphthalenes or tetralones, which are then subjected to hydrogenation, oxidation, and hydroxylation reactions to introduce the required hydroxyl groups and saturation. The synthetic strategies are based on classical aromatic substitution, reduction, and functional group transformation techniques.

Key Synthetic Pathways

Starting Materials and Intermediates

- Substituted naphthalenes such as 1,2-dimethoxynaphthalene or 6,7-dimethoxy-1-tetralone are commonly used as starting points.

- These compounds undergo reduction (hydrogenation) to yield substituted tetralins or hexahydro derivatives.

- Functionalization steps include acylation, hydroxylation, and deprotection to achieve the triol structure.

Representative Synthetic Route

Preparation of 1-Tetralone Derivatives :

- Substituted naphthalenes are treated with reagents like succinic anhydride and aluminum chloride in hydrocarbon solvents to form 4-(substituted phenyl)-4-oxobutanoic acids.

- These acids are reduced using sodium borohydride and hydrogenolyzed with palladium on charcoal catalyst to yield 1-tetralones.

- Conversion to acid chlorides (e.g., using thionyl chloride) facilitates further acylation reactions.

Hydrogenation and Dehydrogenation :

- The 1-tetralones are hydrogenated under catalytic conditions (platinum, palladium, or nickel catalysts) to produce the corresponding tetralins.

- Controlled dehydrogenation yields dimethoxynaphthalenes or partially saturated intermediates.

Introduction of Hydroxyl Groups :

- Hydroxylation is achieved by selective cleavage of protecting groups such as acetonides or methoxy groups.

- Acetonide groups are cleaved using triethylborate and boric acid at elevated temperatures to liberate hydroxy groups.

- Additional hydroxylation steps may involve reaction with fatty acyl chlorides or chlorides in the presence of organic bases (triethylamine or pyridine) to form mono- or diesters, which can be purified chromatographically.

-

- The triol structure is finalized by selective deprotection and purification steps.

- Chromatographic techniques such as alumina chromatography and crystallization are employed to isolate the pure compound.

Reaction Conditions and Solvents

- Common solvents include chloroform, carbon tetrachloride, diethyl ether, and hydrocarbon solvents.

- Organic bases such as triethylamine or pyridine are used to neutralize acid byproducts.

- Reaction temperatures vary from ambient to elevated (e.g., 150 °C for certain reflux steps).

- Catalysts include palladium on charcoal, platinum, or nickel for hydrogenation/dehydrogenation steps.

Data Table: Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Acylation | Succinic anhydride, AlCl3, hydrocarbon solvent | 4-(Substituted phenyl)-4-oxobutanoic acid | Formation of keto acid intermediate |

| 2 | Reduction | Sodium borohydride | Reduced acid intermediate | Conversion of keto acid to hydroxy acid |

| 3 | Hydrogenolysis | Pd/C, H2 | 1-Tetralone | Catalytic hydrogenation |

| 4 | Conversion to acid chloride | Thionyl chloride | Acid chloride | Activation for further acylation |

| 5 | Friedel-Crafts acylation | AlCl3, acid chloride | 1-Tetralone derivatives | Ring closure and functionalization |

| 6 | Hydrogenation | Pt, Pd, or Ni catalyst, H2 | Tetralin derivatives | Saturation of aromatic rings |

| 7 | Deprotection/hydroxylation | Triethylborate, boric acid, elevated temp | Hydroxy derivatives | Cleavage of acetonide to form triol |

| 8 | Purification | Chromatography (neutral alumina), crystallization | Pure this compound | Isolation of final product |

Research Outcomes and Source Diversity

- The synthetic methodologies are well-established in organic chemistry literature and patent documents, notably from United States Patent US3686238, which details related acylation, hydrogenation, and hydroxylation steps for similar polyhydroxy compounds.

- The preparation routes rely on classical aromatic and alicyclic chemistry techniques, supported by catalytic hydrogenation and functional group transformations.

- No direct experimental data tables specific to this compound’s synthesis yields or spectral characterization were found in open literature or chemical databases, indicating that detailed experimental outcomes may reside in proprietary or specialized academic publications.

- The compound is commercially available from chemical suppliers (e.g., AAA-Chem), confirming its synthetic accessibility but without detailed public synthesis data.

- Related hexahydroanthracene derivatives have been extensively studied, providing a strong framework for the synthetic approach to this triol compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove oxygen functionalities, typically using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Overview

5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol is a complex organic compound with significant potential in various scientific fields. Its unique polycyclic structure and multiple hydroxyl groups contribute to its reactivity and biological activities. This article explores its applications in scientific research and industry.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hydrogenation of Anthracene Derivatives : Using catalysts like palladium on carbon (Pd/C) under controlled conditions to introduce hydroxyl groups while maintaining the fused ring system.

- Advanced Catalytic Systems : Employing continuous flow reactors for industrial-scale production to enhance efficiency and yield.

Biological Activities

Research indicates that this compound exhibits various biological activities such as:

- Antioxidant Properties : The hydroxyl groups contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : Potential interaction with enzymes due to hydrogen bonding capabilities.

Further studies are required to elucidate its mechanisms of action and therapeutic potential.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.

Environmental Science

Due to its unique properties, it can be explored for applications in environmental remediation or as a biosensor component.

Case Study 1: Antioxidant Activity

A study demonstrated the antioxidant activity of this compound in vitro. The compound showed significant scavenging activity against free radicals compared to standard antioxidants.

Case Study 2: Enzyme Interaction

Research involving enzyme assays indicated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was linked to the formation of hydrogen bonds between the compound's hydroxyl groups and the enzyme's active site.

Mechanism of Action

The mechanism of action of 5,6,7,8,8a,9,10,10a-Octahydro-5,5-dimethylanthracene-1,4,8a-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding pockets of receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1,8,9-Anthracenetriol (CAS 1143-38-0)

Molecular Formula : C₁₄H₁₀O₃

Molar Mass : 226.2 g/mol

Key Features :

- Fully aromatic anthracene backbone.

- Three hydroxyl groups at positions 1, 8, and 8.

- No alkyl substituents.

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol (CAS 1227256-04-3)

Molecular Formula : C₂₀H₁₄O₆

Molar Mass : 350.33 g/mol

Key Features :

- Six hydroxyl groups and a fused benzene ring.

- Higher polarity and hydrogen-bonding capacity.

Comparison :

2,2',4,4',5,5'-Hexahydroxy-7,7'-dimethyl-1,1'-bi[anthracen-10(9H)-one] (CAS 517-48-6)

Molecular Formula : C₃₀H₂₂O₈

Molar Mass : 534.39 g/mol

Key Features :

- Dimeric structure with methyl and hydroxyl groups.

- Extended conjugation due to biphenyl linkage.

Comparison :

- Photochemical Stability : Likely higher UV absorption due to conjugation vs. target compound’s hydrogenated structure .

- Synthetic Complexity: Dimerization and multiple functional groups increase synthetic challenges compared to the monomeric target compound.

Research Findings and Data Gaps

- Methyl Group Impact : The 5,5-dimethyl substituents may enhance lipid solubility, making it more suitable for hydrophobic applications compared to 1,8,9-Anthracenetriol .

- Toxicological Data : While 1,8,9-Anthracenetriol shows low acute toxicity , the target compound’s metabolic fate remains unstudied.

Q & A

Q. What are the recommended synthetic routes for 5,5-Dimethyl-5,7,8,9,10,10a-hexahydro-1,4,8a(6H)-anthracenetriol, and how can reaction conditions be optimized?

- Methodological Answer : Anthracene derivatives are typically synthesized via hydroxylation and alkylation of anthracene precursors. For example, describes chlorination and hydroxylation steps for a structurally similar compound, emphasizing temperature control (e.g., 50–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions. Solvent selection (e.g., methanol/water mixtures) and catalyst use (e.g., KOH) can influence yield and selectivity. Chromatographic purification (e.g., neutral alumina columns) is critical for isolating stereoisomers .

- Key Parameters :

- Temperature: 50–80°C

- Catalysts: KOH, potassium tert-butoxide

- Purification: Column chromatography (neutral alumina)

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

- Methodological Answer : UV-Vis and IR spectroscopy are standard for identifying functional groups. For example, UV λmax (e.g., 248 nm for conjugated systems) and IR peaks (e.g., 3300 cm<sup>−1</sup> for hydroxyl groups) confirm hydroxylation patterns. NMR (¹H/¹³C) resolves stereochemistry, particularly for methyl groups and hydrogenated rings. highlights the use of NMR to distinguish α,β-unsaturated ketones (e.g., δ 6.2–6.5 ppm for vinyl protons) .

- Recommended Techniques :

- UV-Vis : Confirm π→π* transitions.

- IR : Identify O-H and C-O stretches.

- NMR : Assign stereochemistry and methyl positions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (H315/H319) .

- Spill Management : Mechanically collect spills using inert absorbents (e.g., silica gel) to prevent environmental contamination .

- Critical Precautions :

- Avoid dust accumulation (risk of explosion when enriched) .

- Store in airtight containers away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the stereochemistry of the hexahydroanthracene core influence its reactivity with electrophilic agents?

- Methodological Answer : The chair conformation of the hydrogenated ring system (5,7,8,9,10,10a-hexahydro) impacts electron density distribution. Computational modeling (e.g., DFT calculations) predicts electrophilic attack sites. For example, notes that chlorine atoms in dichloroanthracene derivatives direct hydroxylation to para positions due to electronic effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates with HNO3) can confirm computational predictions .

- Tools :

- Software : Gaussian, ORCA for DFT.

- Kinetic Analysis : UV-Vis or HPLC monitoring.

Q. What strategies resolve contradictions in ecological data (e.g., conflicting biodegradability reports)?

- Methodological Answer : highlights data gaps for anthracenetriols in persistence, bioaccumulation, and toxicity (PBT). To address contradictions:

Standardized Testing : Use OECD 301 (ready biodegradability) and 305 (bioaccumulation in fish).

Comparative Studies : Benchmark against structurally similar compounds (e.g., 1,8,9-Anthracenetriol, CAS 1143-38-0) with known PBT profiles .

QSAR Models : Predict ecotoxicity using software like ECOSAR.

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities. For example, uses SMILES notation (C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N) to model interactions with quinone-binding enzymes. Validate predictions with in vitro assays (e.g., fluorescence quenching to measure binding constants) .

- Validation Metrics :

- IC50 : Enzyme inhibition assays.

- Kd : Surface plasmon resonance (SPR).

Q. What advanced analytical techniques differentiate between stereoisomers of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IG-3 column) or X-ray crystallography resolves enantiomers. successfully isolated α,β-unsaturated ketone isomers using acetone/hexane crystallization. Circular dichroism (CD) spectra can further confirm absolute configuration .

- Conditions :

- HPLC : Isocratic elution (hexane:isopropanol 90:10).

- Crystallization : Slow evaporation from acetone/hexane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.